REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8](F)[CH:7]=[CH:6][C:5]=1[C:11]#[N:12].Cl.[CH3:15][NH:16][CH3:17].C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([N:16]([CH3:17])[CH3:15])[CH:7]=[CH:6][C:5]=1[C:11]#[N:12] |f:1.2,3.4.5|
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Name
|
|
Quantity
|
4.03 g
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Type
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reactant
|
Smiles
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COC(C1=C(C=CC(=C1)F)C#N)=O
|
Name
|
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
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Cl.CNC
|
Name
|
|
Quantity
|
6.54 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 15 h at 65° C. in an autoclave
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
was reduced with high vacuum rotation evaporator at 65° C
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Type
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ADDITION
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Details
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The residue was diluted with dichloromethane
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Type
|
WASH
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Details
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washed twice with water
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Type
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EXTRACTION
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Details
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The combined water phases were extracted with dichloromethane
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Type
|
WASH
|
Details
|
The combined dichloromethane phases were washed with diluted sodium hydrogen carbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with sodium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
The oily crude was purified by column chromatography
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Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC(=C1)N(C)C)C#N)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |